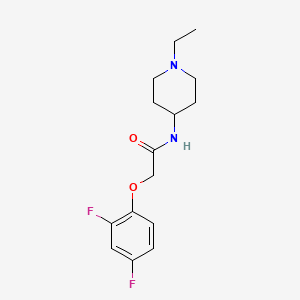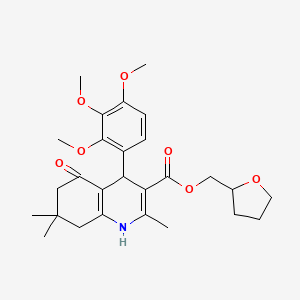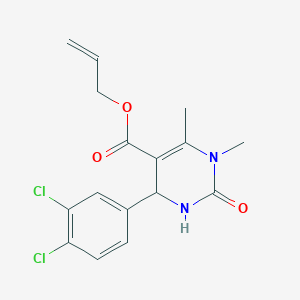![molecular formula C16H23N3O3S B5154140 1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5154140.png)
1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone is a chemical compound that belongs to the class of sulfonylphenylpiperidinone derivatives. It has been widely studied for its potential therapeutic applications in various fields, including cancer treatment, inflammation, and neurodegenerative disorders. In
作用機序
The mechanism of action of 1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone is not fully understood. However, it has been suggested that it may exert its therapeutic effects by modulating various signaling pathways involved in cell proliferation, apoptosis, inflammation, and oxidative stress. It has been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It has also been shown to activate the JNK pathway, which is involved in apoptosis.
Biochemical and Physiological Effects
1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone has been shown to exhibit several biochemical and physiological effects. In cancer cells, it has been reported to induce apoptosis by activating caspase-3 and caspase-9. It has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. In inflammation, it has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to reduce the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. In neurodegenerative disorders, it has been reported to reduce oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases.
実験室実験の利点と制限
One of the main advantages of using 1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone in lab experiments is its potent therapeutic activity against cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit high selectivity and low toxicity, making it a promising candidate for further development as a therapeutic agent.
However, one of the limitations of using 1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetic properties. It may also require the use of organic solvents, which may pose a risk to laboratory personnel and the environment.
将来の方向性
There are several future directions for the research and development of 1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone. One of the main directions is to further investigate its mechanism of action and signaling pathways involved in its therapeutic effects. This may lead to the identification of new targets for drug development and the optimization of its pharmacological properties.
Another direction is to explore its potential applications in other fields, such as infectious diseases and metabolic disorders. It has been reported to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to exhibit hypoglycemic activity in animal models of diabetes.
In conclusion, 1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone is a promising compound with potent therapeutic activity against cancer, inflammation, and neurodegenerative disorders. Its mechanism of action and signaling pathways involved in its therapeutic effects are still being investigated, and there are several future directions for its research and development.
合成法
The synthesis of 1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone has been reported in several studies. One of the most commonly used methods involves the reaction of 4-(4-methylpiperazin-1-yl)benzenesulfonyl chloride with 2-piperidone in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain pure 1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone.
科学的研究の応用
1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone has been extensively studied for its potential therapeutic applications in various fields. In cancer research, it has been shown to exhibit potent anti-tumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In inflammation research, 1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been reported to reduce the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response.
In neurodegenerative disorder research, 1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation. It has been reported to improve cognitive function and memory impairment in animal models of Alzheimer's disease.
特性
IUPAC Name |
1-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-17-10-12-18(13-11-17)23(21,22)15-7-5-14(6-8-15)19-9-3-2-4-16(19)20/h5-8H,2-4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOVAFFTJRWUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-(4-bromophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5154078.png)
![3-[(4-chlorophenyl)sulfonyl]-2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidine](/img/structure/B5154083.png)
![3-methyl-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5154090.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea](/img/structure/B5154107.png)
amine oxalate](/img/structure/B5154114.png)

![N-[2-(tert-butylthio)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B5154122.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5154154.png)
![3-{[(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5154158.png)
![4-[ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone hydrochloride](/img/structure/B5154168.png)
![N-(3,4-dichlorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5154172.png)